molecular formula C17H21N3 B112017 4-(4-Benzylpiperazin-1-yl)phenylamine CAS No. 16154-69-1

4-(4-Benzylpiperazin-1-yl)phenylamine

Cat. No.: B112017
CAS No.: 16154-69-1
M. Wt: 267.37 g/mol
InChI Key: PZWVVLZWQWIEAV-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)phenylamine is an organic compound with the chemical formula C17H21N3. It is a derivative of piperazine and aniline, characterized by the presence of a benzyl group attached to the piperazine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Benzylpiperazin-1-yl)phenylamine is typically synthesized through organic synthesis methods. One common route involves the reaction of 4-chloronitrobenzene with benzylpiperazine in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include:

    Solvent: Methanol or ethanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, substituted aromatic compounds, and reduced amines .

Scientific Research Applications

4-(4-Benzylpiperazin-1-yl)phenylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)phenylamine involves its interaction with specific molecular targets. It can act as a ligand for various receptors, modulating their activity. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)phenylamine
  • 4-(4-Ethylpiperazin-1-yl)phenylamine
  • 4-(4-Phenylpiperazin-1-yl)phenylamine

Uniqueness

4-(4-Benzylpiperazin-1-yl)phenylamine is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and influences its reactivity and interaction with molecular targets .

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c18-16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWVVLZWQWIEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Iron powder (5.4 g, 97 mmol, 4 equiv) is added portionwise to an 80° C. mixture of 1-benzyl-4-(4-nitro-phenyl)-piperazine (7.2 g, 24.2 mmol), EtOH (150 mL), H2O (40 mL), and AcOH (20 mL). The reaction mixture is stirred for 1.75 h at 80° C., allowed to cool to RT, and concentrated. The residue is diluted with EtOAc and an aqueous saturated solution of Na2CO3. The layers are separated and the aqueous phase is extracted with EtOAc. The combined organic phase is washed with brine, dried (Na2SO4), filtered and concentrated to afford the title compound: ES-MS: 268.3 [MH]+; single peak at tR=1.30 min (system 1).
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5.4 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-(4-Benzyl-1-piperazinyl)-1-nitrobenzene (2.6 g; 8.9 mmol) synthesized by the above process and zinc powder (3.2 g; 48 mmol) were added to a solution of calcium chloride (665 mg; 6.0 mmol) in water-ethanol-acetic acid (12 ml-55 ml-1.2 ml), and the mixture was stirred under reflux for 15 minutes in a bath controlled at 110° C. Insoluble substances were removed from the reaction mixture by suction filtration through Celite, and the filtrate was concentrated under reduced pressure. A saturated aqueous solution of sodium hydrogencarbonate was added to the resultant concentrated residue to conduct extraction with chloroform. The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The thus-obtained crude crystals were recrystallized from benzene-n-hexane to obtain 2.3 g (yield: 96%) of 4-(4-benzyl-1-piperazinyl)aniline as pale brown needles (melting point: 137-138° C.).
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
catalyst
Reaction Step One
Quantity
665 mg
Type
reactant
Reaction Step Two
Name
water ethanol acetic acid
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Add 474 g (2.10 mol) tin chloride dihydrate to a refluxing solution of 125 g (0.420 mol) 4-(4-nitrophenyl)-1-(phenylmethyl)piperazine in ethanol. Reflux the solution for about 15 h then cool to room temperature and remove the solvent. Dissolve the residue in water and adjust to pH 12 withsodium hydroxide. Extract the aqueous solution with methylene chloride and dry the organic layer with anhydrous sodium sulfate. Concentration at reduced pressure gives the title compound.
Name
tin chloride dihydrate
Quantity
474 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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